Glycerides, C16-18 mono-and di- Glycerides, C16-18 mono-and di- 1-Palmitoyl-2-stearoyl-rac-glycerol is a diacylglycerol that contains palmitic acid at the sn-1 position and stearic acid at the sn-2 position. It has been used in the determination of the diacylglycerol fatty acyl chain properties that activate the ADP-ribosylation factor 1 GTPase-activating protein (ARF1 GAP).

Brand Name: Vulcanchem
CAS No.: 20296-26-8
VCID: VC0056654
InChI: InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C₃₇H₇₂O₅
Molecular Weight: 596.96

Glycerides, C16-18 mono-and di-

CAS No.: 20296-26-8

Cat. No.: VC0056654

Molecular Formula: C₃₇H₇₂O₅

Molecular Weight: 596.96

* For research use only. Not for human or veterinary use.

Glycerides, C16-18 mono-and di- - 20296-26-8

Specification

CAS No. 20296-26-8
Molecular Formula C₃₇H₇₂O₅
Molecular Weight 596.96
IUPAC Name (1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadecanoate
Standard InChI InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
SMILES CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

Introduction

Chemical Structure and Properties

Molecular Composition

Glycerides, C16-18 mono- and di- consist of glycerol molecules with one or two fatty acid chains attached, predominantly palmitic (C16) and stearic (C18) acids. The molecular formula is C37H72O6 with a formula weight of 612.96398 . These compounds are characterized by their amphiphilic nature, containing both hydrophilic glycerol heads and hydrophobic fatty acid tails, which explains their excellent emulsifying capabilities.

The structural arrangement features fatty acid chains attached to specific positions on the glycerol backbone. In monoglycerides, only one hydroxyl group of glycerol is esterified with a fatty acid, while diglycerides have two hydroxyl groups esterified. This structural configuration contributes significantly to their functional properties in various applications.

Physical Properties

The physical properties of Glycerides, C16-18 mono- and di- are crucial for understanding their behavior in different formulations. Based on available research data, these compounds exhibit specific melting points and crystallization behaviors that influence their functionality.

Table 1: Physical Properties of Glycerides, C16-18 Mono- and Di-

PropertyValueReference
Molecular Weight612.96398
Density1.003 (at 20°C)
Vapor Pressure0 Pa (at 20°C)
Water Solubility6.6 mg/L (at 20°C)
LogP5.63 (at 20°C)

The melting points of these compounds vary depending on their polymorphic form. For C16/C18 saturated monoglycerides, research indicates that when cooled from melt, they crystallize in a metastable α-form. Upon further cooling, a solid-state transition from an α-form to a sub-α-form occurs, and when stored at ambient temperature, transition to the stable β crystal form takes place .

Crystallographic Characteristics

X-ray diffraction studies reveal important structural features of these glycerides. The long spacings of C16/18 saturated monoglycerides are approximately 50 Å, corresponding to the DCL (double chain length) packing mode . Even above their melting point, monoglycerides maintain an ordered structure due to hydrogen bonding between polar groups, exhibiting a diffuse x-ray diffraction line in the long spacing region corresponding to 30 Å .

Table 2: Crystallographic Data for C16/C18 Monoglycerides (35:65 ratio)

Crystal FormMelting Point (°C)Long Spacings (Å)Short Spacings (Å)
Sub-α3547.04.15
α6644.74.15
β73-4.51-3.91-3.84-3.67-2.43

Applications in Various Industries

Food Industry Applications

Glycerides, C16-18 mono- and di- are extensively utilized in the food industry as emulsifiers and additives. Their primary functions include improving texture, maintaining stability, and enhancing the mouthfeel of food products . These glycerides effectively prevent oil separation, extend shelf life, and ensure consistent quality in processed food items.

The specific food applications include:

  • Baked goods: Improving texture and extending freshness

  • Dairy products: Enhancing stability and creaminess

  • Sauces and dressings: Preventing separation and improving consistency

  • Processed foods: Extending shelf life and maintaining quality

The effectiveness of these compounds in food applications stems from their ability to reduce interfacial tension between immiscible phases, facilitating the formation of stable emulsions.

Cosmetic and Skincare Utilization

In the cosmetics and personal care industry, Glycerides, C16-18 mono- and di- serve as multifunctional ingredients thanks to their excellent moisturizing and skin-conditioning properties. They are incorporated into various formulations as:

  • Emollients: Providing skin softening and moisturizing effects

  • Thickeners: Improving product viscosity and texture

  • Stabilizers: Enhancing the stability of formulations

  • Delivery agents: Aiding in the delivery of active ingredients

These glycerides are key components in lotions, creams, sunscreens, and moisturizers. Their implementation results in products with smooth textures and enhanced hydrating effects, leaving the skin soft and nourished .

Pharmaceutical Formulations

In pharmaceutical applications, Glycerides, C16-18 mono- and di- function as excipients in various formulations, including:

  • Topical ointments: Providing appropriate consistency and enhancing ingredient delivery

  • Suppositories: Offering suitable melting properties and drug release characteristics

  • Capsules: Improving stability and bioavailability of active ingredients

Their pharmaceutical significance lies in their ability to improve the stability and bioavailability of active pharmaceutical ingredients while assisting in controlled drug release, thereby optimizing therapeutic outcomes .

Industrial Uses

Beyond consumer products, Glycerides, C16-18 mono- and di- find applications in various industrial processes as:

  • Lubricants: Reducing friction in manufacturing processes

  • Release agents: Facilitating clean release in molding operations

  • Processing aids: Improving manufacturing efficiency

These compounds are widely employed in the production of plastics, rubber, and metal products, where they effectively reduce friction and wear during manufacturing processes .

Physical Chemistry and Phase Behavior

Polymorphism and Crystal Structure

Research on glycerides, particularly monoglycerides, has revealed complex polymorphic behavior that significantly influences their functionality. Pure monoglycerides with fatty acid chain lengths from C10 to C18 exhibit polymorphism following patterns similar to triglycerides .

The polymorphic transitions for these compounds follow this sequence:

  • Crystallization from melt into metastable α-form

  • Transition to sub-α-form at lower temperatures

  • Eventual transition to stable β crystal form during storage at ambient temperature

This polymorphic behavior is crucial for understanding their performance in various applications, particularly in food systems where crystal structure affects texture and stability.

Phase Behavior with Water

Studies of distilled saturated monoglycerides with C16/C18 fatty acids (in a 35:65 ratio) in water systems using temperature-programmed x-ray diffraction methods have revealed that the phase transition from crystal + water to the lamellar phase occurs via the formation of an α-gel phase .

The α-gel phase exists in a temperature region approximately 5°C below the region of the lamellar phase or dispersion state at high water contents. This behavior differs from pure monoglycerides, where direct transitions are observed .

Comparative Analysis with Related Compounds

When comparing Glycerides, C16-18 mono- and di- with similar compounds such as organic acid esters of monoglycerides, notable differences in melting points and crystallographic properties emerge.

Table 3: Comparative Analysis of C16/C18 Monoglycerides and Related Compounds

CompoundMelting Point (°C)Long Spacings (Å)Chain Packing Mode
C16/C18 Monoglycerides66-7344.7-47.0DCL
Acetic Acid Esters (Monoacetylated)3932.9SCL
Lactic Acid Esters (LACTEM)4239.5SCL
Citric Acid Esters (CITREM)6060.3DCL

This comparative analysis illustrates how the chemical structure of different glyceride derivatives affects their physical properties, which ultimately determines their functionality in various applications .

Manufacturing Considerations

Quality Parameters

Quality control for Glycerides, C16-18 mono- and di- typically involves assessment of:

  • Mono- and diglyceride content

  • Fatty acid composition

  • Melting profile

  • Polymorphic state

  • Emulsification capacity

These parameters directly influence the functionality of these compounds in their various applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator